4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a complex organic compound featuring two thiazole rings and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the cyclization of appropriate thioamide and α-haloketone precursors. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the 4-methylphenyl groups can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Chlorine, bromine, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazole rings.
Medicine: Studied for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues, influencing the activity of enzymes and disrupting bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-methylphenyl 3-methylbutanoate
- 4-methyl-N-(4-methylphenyl)benzene sulfonamide
Uniqueness
4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is unique due to its dual thiazole rings and symmetrical structure, which confer distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S2/c1-13-3-7-15(8-4-13)17-11-23-19(21-17)20-22-18(12-24-20)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOVEGVAYHURED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.